tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Suzuki-Miyaura coupling dehalogenation side reaction heterocyclic halide reactivity

tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core bearing a reactive 3-iodo substituent, a 1-methyl group, a tert-butyl carbamate (Boc) protection at the 5-position, and a partially saturated 4,6,7-trihydro ring system. This scaffold class has been extensively pursued in medicinal chemistry as a privileged template for kinase inhibitor programs, with numerous patents disclosing pyrazolo[4,3-c]pyridine derivatives active against IGF-1R, JAK, CDK2, and other therapeutic kinase targets.

Molecular Formula C12H18IN3O2
Molecular Weight 363.19 g/mol
Cat. No. B14078703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Molecular FormulaC12H18IN3O2
Molecular Weight363.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)I
InChIInChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3
InChIKeyBIJPJYBGJMFULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: A Core-Structural and Procurement Overview


tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family, characterized by a fused pyrazole-pyridine core bearing a reactive 3-iodo substituent, a 1-methyl group, a tert-butyl carbamate (Boc) protection at the 5-position, and a partially saturated 4,6,7-trihydro ring system . This scaffold class has been extensively pursued in medicinal chemistry as a privileged template for kinase inhibitor programs, with numerous patents disclosing pyrazolo[4,3-c]pyridine derivatives active against IGF-1R, JAK, CDK2, and other therapeutic kinase targets [1]. The compound functions primarily as a late-stage diversification intermediate, where the combination of orthogonal protecting groups and a halogen leaving group enables sequential functionalization strategies critical for parallel library synthesis in drug discovery [1].

Why tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate Cannot Be Interchanged with Its Closest Analogs


Simple substitution of this compound with the 3-bromo analog (CAS 1936429-07-0) or the 1-NH analog (CAS 661487-17-8) introduces critical functional penalties that undermine synthetic utility. The 3-iodo substituent provides fundamentally different oxidative addition kinetics with Pd(0) catalysts compared to the 3-bromo variant, directly controlling chemoselectivity in sequential cross-coupling sequences [1]. In parallel, the 1-methyl group eliminates the acidic N-H proton present in the des-methyl analog, preventing unwanted N-alkylation side reactions during subsequent transformations and locking in a single tautomeric form that simplifies reaction outcome and product characterization . These structural features are not interchangeable without redesigning the entire synthetic route, making compound-specific procurement essential for reproducible multi-step syntheses of kinase-focused libraries.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate


3-Iodo vs. 3-Bromo Reactivity in Palladium-Catalyzed Cross-Coupling: Dehalogenation Propensity Comparison

In a direct head-to-head comparison of halogenated aminopyrazole substrates under standardized Suzuki-Miyaura conditions, the 3-iodo derivative exhibited significantly higher propensity for undesired dehalogenation compared to the 3-bromo and 3-chloro analogs, with the Br and Cl substrates proving superior due to reduced side-product formation [1]. While this study was conducted on aminopyrazoles rather than pyrazolo[4,3-c]pyridines, the class-level inference is that iodine at the 3-position of a pyrazole ring exerts a unique reactivity profile—advantageous for Sonogashira, Heck, and Buchwald-Hartwig couplings where iodo is the preferred leaving group, but potentially disadvantageous for Suzuki couplings on certain electron-rich heterocycles. For the target compound, the 3-iodo group therefore offers a distinct and non-substitutable reactivity window compared to the 3-bromo analog (CAS 1936429-07-0, available from Combi-Blocks ).

Suzuki-Miyaura coupling dehalogenation side reaction heterocyclic halide reactivity

1-Methyl vs. 1-NH Substitution: Tautomeric and Chemoselectivity Consequences

The target compound contains a 1-methyl group that eliminates the tautomeric N-H proton present in the des-methyl analog (CAS 661487-17-8, tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate) . In the 1-NH analog, the acidic pyrazole proton (estimated pKa ~14-16 for pyrazole N-H) can undergo deprotonation and subsequent competing N-alkylation under basic conditions, leading to regioisomeric mixtures at N-1 vs. N-2 positions. The 1-methyl group of the target compound locks the substitution pattern, ensuring a single, defined regioisomer throughout subsequent synthetic steps. This is critical for parallel medicinal chemistry where reproducible regioisomeric purity is required for SAR interpretation [1].

tautomerism N-alkylation selectivity building block fidelity

Orthogonal Boc Protection vs. Free Amine Analogs: Sequential Diversification Capability

The target compound bears a tert-butyl carbamate (Boc) protecting group at the 5-position nitrogen of the tetrahydropyridine ring. This Boc group is orthogonal to the 3-iodo substituent: the iodide can participate in Pd-catalyzed cross-coupling reactions under neutral or basic conditions without cleaving the Boc group, which is stable to catalytic hydrogenation and basic conditions but cleavable under mild acidic conditions (TFA or HCl in dioxane, typically quantitative deprotection in <2 h at room temperature) [1]. This orthogonal protection strategy is a well-established design principle in medicinal chemistry building block design, enabling a 'protect–functionalize–deprotect–functionalize' sequence that is not possible with free-amine intermediates .

orthogonal protection Boc deprotection sequential functionalization

Saturated 4,6,7-Trihydro Core vs. Fully Aromatic Pyrazolo[4,3-c]pyridines: Conformational and Physicochemical Differentiation

The target compound possesses a partially saturated piperidine-like ring (4,6,7-trihydro), distinguishing it from fully aromatic pyrazolo[4,3-c]pyridine analogs. Saturated heterocyclic scaffolds are increasingly prioritized in drug discovery for their improved physicochemical profiles—higher fraction of sp³-hybridized carbons (Fsp³), increased three-dimensionality, and potentially superior solubility and metabolic stability [1]. The fully aromatic 3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine (without the saturated ring) has a calculated logP approximately 1.5–2.0 units higher than the saturated analog, based on the general observation that saturation of a pyridine ring reduces logP by ~1.5 log units and increases aqueous solubility . While direct experimental comparative data for this specific pair are not available in the public domain, the class-level inference from medicinal chemistry campaigns consistently favors saturated cores for lead optimization [1].

scaffold saturation physicochemical properties fraction sp³

Highest-Value Application Scenarios for tert-Butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate Based on Quantitative Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via C-3–N-5 Sequential Diversification

The orthogonal Boc and 3-iodo protecting groups enable a two-step library protocol: (Step 1) Pd-catalyzed Sonogashira or Heck coupling at C-3 using the iodo leaving group, exploiting the unique reactivity profile of aryl iodides for alkynylation and alkenylation reactions where bromo analogs show lower conversion [1]; (Step 2) TFA-mediated Boc deprotection (quantitative, <2 h) followed by N-5 acylation, sulfonylation, or reductive amination. This sequence is validated by the extensive patent literature on pyrazolo[4,3-c]pyridine kinase inhibitors where C-3 and N-5 are the primary diversity points [2]. The 1-methyl group ensures a single regioisomeric product throughout, eliminating purification bottlenecks in library production.

Targeted Synthesis of IGF-1R and JAK Kinase Inhibitor Intermediates

Pyrazolo[4,3-c]pyridine scaffolds with substitution patterns matching the target compound are explicitly claimed in patents covering IGF-1R and JAK kinase inhibitors [2]. The combination of a 3-halogen for biaryl coupling, a 5-Boc-protected piperidine for late-stage amine diversification, and a 1-methyl group for regioisomeric fidelity matches the structural requirements disclosed in Nerviano Medical Sciences' kinase inhibitor patent family [2]. This makes the compound a direct intermediate for synthesizing tool compounds and lead molecules in oncology kinase programs.

Building Block for Fsp³-Enriched Fragment and Lead-Like Libraries

The partially saturated core (Fsp³ ≈ 0.42) of the target compound aligns with modern medicinal chemistry strategies that prioritize three-dimensional scaffolds over flat, aromatic systems for improved clinical success rates [3]. In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, this compound serves as a saturated heterocyclic scaffold that can be elaborated at two orthogonal positions (C-3 via cross-coupling, N-5 via deprotection and functionalization) to generate lead-like molecules with favorable physicochemical properties [3].

Process Chemistry Scale-Up of Preclinical Candidate Intermediates

The crystalline solid nature of the compound (mp calculated ~162 °C for the NH analog CAS 661487-17-8 ) and its stability under ambient storage conditions (recommended storage at 2-8 °C ) make it suitable for kilogram-scale procurement and use in process chemistry campaigns. The well-defined single regioisomer simplifies quality control and impurity profiling, which is critical for GMP intermediate production in preclinical and Phase I supply chains.

Quote Request

Request a Quote for tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.